

Discovery and natural occurrence of 5-methoxy-1-methyl-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-methoxy-1-methyl-1H-indole

Cat. No.: B185674

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An In-Depth Technical Guide to **5-Methoxy-1-methyl-1H-indole**

Foreword

The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of numerous natural products, neurotransmitters, and therapeutic agents. The introduction of a methoxy group at the 5-position, a common bioisosteric modification, significantly influences the electronic and steric properties of the indole ring, often enhancing its interaction with biological targets. This guide focuses on a specific, synthetically derived member of this class: **5-methoxy-1-methyl-1H-indole**.

While its direct parent, 5-methoxyindole, and its tryptamine derivatives like melatonin and 5-MeO-DMT are well-established natural products, **5-methoxy-1-methyl-1H-indole** is primarily recognized as a synthetic compound. Its "discovery" is not marked by a singular event but is rather an outcome of the systematic exploration of indole chemistry. This document provides a comprehensive technical overview tailored for researchers and drug development professionals, detailing the compound's synthesis, physicochemical and analytical characterization, and its relationship to the broader class of biologically crucial methoxyindoles.

Synthesis and Chemical Lineage

The existence of **5-methoxy-1-methyl-1H-indole** is a direct result of foundational organic synthesis techniques applied to the indole core. Its preparation is logically approached as a two-stage process: the synthesis of the 5-methoxyindole precursor, followed by N-methylation.

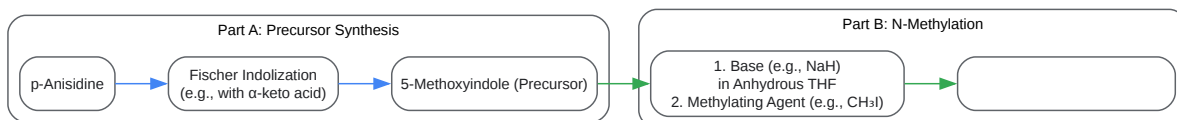
Historical Context of Methoxyindole Synthesis

The synthesis and study of methoxy-substituted indoles began in earnest in the mid-20th century, building upon earlier foundational work in indole chemistry.[1] These efforts were driven by the desire to create analogues of naturally occurring bioactive indoles to probe structure-activity relationships. The development of robust synthetic methods was critical, enabling chemists to access a wide variety of substituted indoles for pharmacological evaluation.[2]

Representative Synthetic Protocol

The following protocol outlines a robust and common laboratory-scale synthesis. The causality behind the choice of reagents is rooted in efficiency and selectivity. The use of a strong, non-nucleophilic base for deprotonation of the indole nitrogen, followed by reaction with a simple methylating agent, is a classic and effective strategy for selective N-alkylation.[3]

Workflow: Synthesis of **5-methoxy-1-methyl-1H-indole**



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Caption: General synthetic workflow from p-anisidine to the target compound.

Experimental Protocol: N-Methylation of 5-Methoxyindole

- **Preparation:** To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-methoxyindole (1.0 eq). Dissolve the indole in anhydrous tetrahydrofuran (THF).
- **Deprotonation:** Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Rationale: NaH is a strong, non-nucleophilic

base that irreversibly deprotonates the indole nitrogen to form the corresponding sodium salt, activating it for alkylation.

- **Stirring:** Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the indolide anion may be observed by gas evolution (H₂).
- **Alkylation:** Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe. Rationale: Methyl iodide is a highly effective methylating agent that undergoes an S_N2 reaction with the nucleophilic indolide anion.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
- **Washing & Drying:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to afford the pure **5-methoxy-1-methyl-1H-indole**.

Physicochemical and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. **5-methoxy-1-methyl-1H-indole** is typically a solid at room temperature with distinct spectral properties.

Physicochemical Properties

The key identifying properties of the compound are summarized below.

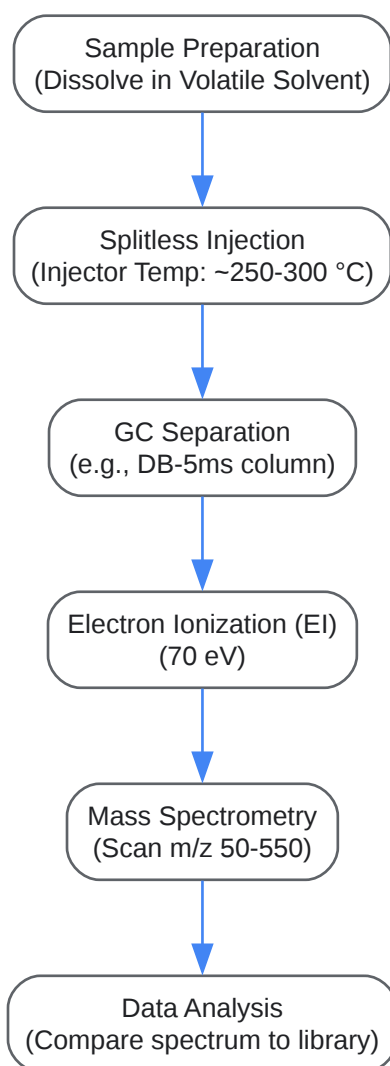
Property	Value	Source(s)
IUPAC Name	5-methoxy-1-methyl-1H-indole	[4]
CAS Number	2521-13-3	[4]
Molecular Formula	C ₁₀ H ₁₁ NO	[4]
Molecular Weight	161.20 g/mol	[4]
Appearance	Solid	
Boiling Point	285.6 °C at 760 mmHg (Predicted)	
InChIKey	HQNPKVBTBJUMTR- UHFFFAOYSA-N	[4]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for the identification of **5-methoxy-1-methyl-1H-indole**, providing both retention time and a fragmentation pattern that serves as a molecular fingerprint.

Analytical Parameter	Value	Source(s)
Technique	Gas Chromatography-Mass Spectrometry (GC-MS)	[4][5]
Kovats Retention Index	1556.7 (Semi-standard non-polar column)	[4]
Major Mass Fragments (m/z)	161 (M+), 146, 118, 117	[4]

Workflow: GC-MS Analysis



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Caption: Standard workflow for the GC-MS analysis of indole derivatives.

Protocol: GC-MS Analysis of **5-methoxy-1-methyl-1H-indole**

- Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a suitable volatile solvent such as ethyl acetate or methanol.
- GC System: Utilize a gas chromatograph equipped with a capillary column suitable for semi-volatile compounds (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness trifluoropropylmethyl polysiloxane or similar non-polar column).^[5]
- Injector and Oven Program:

- Set the injector temperature to 300 °C in splitless mode.[5]
- Program the oven with an initial hold at 80 °C for 1 minute, followed by a ramp of 30 °C/min to 300 °C.[5] Rationale: This temperature program ensures good separation of the analyte from solvent and any potential impurities.
- Mass Spectrometer Conditions:
 - Couple the GC to a mass spectrometer operating in Electron Impact (EI) mode at 70 eV.
 - Set the ion source temperature to 230 °C.[5]
 - Acquire data in full scan mode over a mass range of m/z 40-500.
- Data Analysis: Identify the analyte peak by its retention time. Confirm identity by comparing the acquired mass spectrum with a reference library spectrum, looking for the characteristic molecular ion (m/z 161) and key fragment ions.

Natural Occurrence and Biological Context

While **5-methoxy-1-methyl-1H-indole** itself is not recognized as a natural product, its core structure is central to neurobiology and endocrinology. Understanding its relationship to naturally occurring parent compounds is key to appreciating its significance for researchers.

The 5-Methoxyindole Family in Nature

The parent compound, 5-methoxyindole, is the structural core of melatonin and is found in various organisms. It is derived from the essential amino acid L-tryptophan through a well-characterized biosynthetic pathway. This pathway produces serotonin, which is then acetylated and subsequently methylated by the enzyme Hydroxyindole-O-methyltransferase (HIOMT) to produce melatonin (N-acetyl-5-methoxytryptamine).[6] 5-methoxyindole itself can be considered an endogenous compound arising from tryptophan metabolism.[7]

Chemical Structure of **5-methoxy-1-methyl-1H-indole**

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- To cite this document: BenchChem. [Discovery and natural occurrence of 5-methoxy-1-methyl-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185674#discovery-and-natural-occurrence-of-5-methoxy-1-methyl-1h-indole]

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